molecular formula C24H26N4O3 B2642485 1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251569-38-6

1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2642485
CAS RN: 1251569-38-6
M. Wt: 418.497
InChI Key: VPEUYZQNJXMVEO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopentylamino group, a methyl group, a carboxamide group, and a m-tolyl group . The m-tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The presence of these groups suggests that the compound could participate in a variety of chemical reactions.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group could participate in hydrolysis reactions, and the m-tolyl group could be involved in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A series of carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds demonstrate potent cytotoxic effects, with some showing IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Notably, derivatives such as the one mentioned in your query have been tested in vivo against colon 38 tumors in mice, where a single dose proved curative in specific refractory models (Deady et al., 2003).

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory activities. In a study, derivatives demonstrated significant inhibition of inflammatory markers in dendritic cell models at very low concentrations. This suggests potential dual utility in both anticancer and anti-inflammatory applications, providing a synthetic foundation for further development as a naphthyridine derivative with promising therapeutic properties (Madaan et al., 2013).

Pharmacokinetics and Distribution

Research on the pharmacokinetics and distribution of similar compounds, like SN 28049 (a DNA-binding benzonaphthyridine), in mice has revealed insights into their therapeutic potential. These studies indicate high tumor exposure and prolonged tumor retention times, suggesting a mechanism for the observed antitumor activity in vivo (Lukka et al., 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. For example, m-tolyl isocyanate, a compound with a similar m-tolyl group, is classified as combustible, and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-15-6-5-9-18(12-15)27-24(31)20-13-28(14-21(29)26-17-7-3-4-8-17)23-19(22(20)30)11-10-16(2)25-23/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEUYZQNJXMVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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